molecular formula C11H11Cl2NO B14766191 2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide

2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide

Cat. No.: B14766191
M. Wt: 244.11 g/mol
InChI Key: MLDLOFCTMYGDAQ-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide is an organic compound characterized by the presence of a chloroacetamide group attached to a cyclopropyl ring, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide typically involves the reaction of 1-(4-chlorophenyl)cyclopropylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 1-(4-chlorophenyl)cyclopropylamine in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C) to control the exothermic reaction.
  • Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can be targeted by nucleophiles, leading to the formation of substituted amides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloroacetamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Nucleophilic substitution: Substituted amides or thioamides.

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or other reduced forms of the compound.

Scientific Research Applications

2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as polymers and coatings.

    Chemical Biology: It is employed in chemical biology research to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in signal transduction pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-chlorophenyl)acetamide: Similar structure but with a different substitution pattern on the phenyl ring.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring instead of a cyclopropyl ring.

    2-Chloro-N-(3-methoxyphenyl)acetamide: Similar structure with a methoxy group on the phenyl ring.

Uniqueness

2-Chloro-N-(1-(4-chlorophenyl)cyclopropyl)acetamide is unique due to the presence of a cyclopropyl ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence the compound’s interaction with biological targets and its overall pharmacokinetic profile.

Properties

Molecular Formula

C11H11Cl2NO

Molecular Weight

244.11 g/mol

IUPAC Name

2-chloro-N-[1-(4-chlorophenyl)cyclopropyl]acetamide

InChI

InChI=1S/C11H11Cl2NO/c12-7-10(15)14-11(5-6-11)8-1-3-9(13)4-2-8/h1-4H,5-7H2,(H,14,15)

InChI Key

MLDLOFCTMYGDAQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Cl)NC(=O)CCl

Origin of Product

United States

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